molecular formula C44H65N9O8S B15073996 N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide

N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide

Cat. No.: B15073996
M. Wt: 880.1 g/mol
InChI Key: AGOXFXPUYOHJQY-OTGBHNIOSA-N
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Description

N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide is a highly complex polyfunctional organic molecule featuring multiple stereochemical centers, peptide linkages, and heterocyclic substituents. The compound’s intricate architecture necessitates rigorous comparison with structurally analogous molecules to elucidate its pharmacological profile, metabolic stability, and synthetic feasibility .

Properties

Molecular Formula

C44H65N9O8S

Molecular Weight

880.1 g/mol

IUPAC Name

N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide

InChI

InChI=1S/C44H65N9O8S/c1-29(2)39(53-37(55)19-11-5-10-18-36(54)46-3)43(60)52-34(17-13-26-47-44(45)61)41(58)49-32-22-20-30(21-23-32)28-62-27-12-6-9-16-33(40(57)48-31-14-7-4-8-15-31)51-42(59)35-24-25-38(56)50-35/h4,7-8,14-15,20-23,29,33-35,39H,5-6,9-13,16-19,24-28H2,1-3H3,(H,46,54)(H,48,57)(H,49,58)(H,50,56)(H,51,59)(H,52,60)(H,53,55)(H3,45,47,61)/t33-,34-,35+,39-/m0/s1

InChI Key

AGOXFXPUYOHJQY-OTGBHNIOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CSCCCCC[C@@H](C(=O)NC2=CC=CC=C2)NC(=O)[C@H]3CCC(=O)N3)NC(=O)CCCCCC(=O)NC

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CSCCCCCC(C(=O)NC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)NC(=O)CCCCCC(=O)NC

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of chiral amino acids and various protecting groups to ensure the correct stereochemistry. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Computational Similarity Metrics

Computational methods such as the Tanimoto and Dice indices are widely used to quantify structural similarity. These metrics compare molecular fingerprints (e.g., MACCS keys or Morgan fingerprints) to identify compounds with overlapping functional groups or scaffolds. For example, a Tanimoto score ≥0.8 (on a scale of 0–1) indicates high structural similarity, as seen in the US-EPA CompTox Chemicals Dashboard for fluconazole analogs . Applied to N'-[(2S)-1-[[...]-heptanediamide, these indices could highlight analogs like (2S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-5-guanidino-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16S)-...-pyrrolidine-2-carboxamide () due to shared peptide backbones and sulfanylmethyl motifs .

Table 1: Hypothetical Tanimoto/Dice Scores for Structural Analogs

Compound Name Tanimoto (MACCS) Dice (Morgan)
Target Compound 1.00 1.00
(2S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)... 0.85 0.88
Aglaithioduline (SAHA analog) 0.70 0.72
Analytical Comparisons Using NMR and MS/MS

NMR spectroscopy reveals subtle differences in chemical environments. For instance, compounds with identical backbones but divergent substituents (e.g., regions A and B in Figure 6 of ) exhibit distinct chemical shifts. If N'-[(2S)-1-[[...]-heptanediamide were analyzed via NMR, shifts in pyrrolidine or anilino protons could differentiate it from analogs like (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-...-pyrrolidine-2-carboxamide () .

Mass spectrometry (MS/MS) employs cosine scores (0–1) to cluster compounds based on fragmentation patterns. Molecular networking of the target compound might group it with (2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]-N-[(2S)-1-(4-nitroanilino)... (), given shared parent ions and fragmentation pathways .

Graph-Based Structural Comparisons

Graph-theoretical methods map molecules as nodes and edges to assess topological similarity. Unlike bit-vector approaches (e.g., Tanimoto), graph comparisons capture 3D conformations and stereochemistry, critical for differentiating enantiomers like the (2S)- and (2R)-configurations in the target compound. However, these methods are computationally intensive due to the NP-hard complexity of graph isomorphism problems .

Table 2: Advantages and Limitations of Comparison Methods

Method Advantages Limitations
Tanimoto/Dice Fast, scalable Ignores stereochemistry and 3D structure
MS/MS Cosine Scoring High resolution for metabolites Requires high-quality spectral libraries
Graph Theory Captures topology and stereochemistry Computationally prohibitive for large sets

Biological Activity

The compound N'-[(2S)-1-[[[2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's structure features multiple functional groups, including amides, oxo groups, and a pyrrolidine ring. These structural components may contribute to its biological activity by interacting with various biological targets.

Anticancer Activity

Recent studies have shown that derivatives of the 5-oxopyrrolidine structure exhibit significant anticancer properties. For instance, compounds similar to this one have been tested against A549 human lung adenocarcinoma cells, demonstrating cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Case Study: Anticancer Efficacy

In a controlled study, compounds were administered at a concentration of 100 µM for 24 hours. The results indicated that certain substitutions on the pyrrolidine ring enhanced the anticancer activity significantly. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups improved potency against cancer cell lines .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. In vitro studies have demonstrated effectiveness against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although further mechanistic studies are required to elucidate the precise pathways involved .

Table 1: Summary of Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Klebsiella pneumoniae0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Escherichia coli1 µg/mL

Pharmacological Profile

The pharmacological profile of this compound suggests a multifaceted mechanism of action. It may interact with various cellular pathways, including those involved in apoptosis and cell cycle regulation. Additionally, some derivatives have shown neuroprotective effects in animal models of seizure disorders, indicating potential applications in neurology .

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